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molecular formula C5H5BrO3 B1278196 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one CAS No. 80715-22-6

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Cat. No. B1278196
M. Wt: 193 g/mol
InChI Key: GWFALVUXAGYMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772285B2

Procedure details

2.08 g of 4,5-dimethyl-1,3-dioxol-2-one was dissolved in 24 mL of benzene, to which 3.25 g of N-bromosuccinimide and 86 mg of 2,2′-azobis(isobutyronitrile) were added at room temperature, and this mixture was stirred for 30 minutes while heating it under reflux. The reaction mixture was cooled to room temperature, and consequently, a solution of 4-bromomethyl-5-methyl-1,3-dioxol-2-one in benzene was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4](=[O:8])[O:5][C:6]=1[CH3:7].[Br:9]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C1C=CC=CC=1>[Br:9][CH2:1][C:2]1[O:3][C:4](=[O:8])[O:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
CC=1OC(OC1C)=O
Name
Quantity
3.25 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
86 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while heating it
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1OC(OC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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